molecular formula C13H16BrN3OS B14395948 5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87411-24-3

5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14395948
CAS No.: 87411-24-3
M. Wt: 342.26 g/mol
InChI Key: BXXRLRACCJFURE-UHFFFAOYSA-N
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Description

5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that features a thiadiazole ring, a bromophenoxy group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the reaction of 4-bromophenol with butyl bromide to form 4-(4-bromophenoxy)butane. The final step involves the reaction of 4-(4-bromophenoxy)butane with N-methyl-1,3,4-thiadiazol-2-amine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its combination of a thiadiazole ring, a bromophenoxy group, and a butyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

87411-24-3

Molecular Formula

C13H16BrN3OS

Molecular Weight

342.26 g/mol

IUPAC Name

5-[4-(4-bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H16BrN3OS/c1-15-13-17-16-12(19-13)4-2-3-9-18-11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3,(H,15,17)

InChI Key

BXXRLRACCJFURE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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